molecular formula C9H8F2OS B2714757 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one CAS No. 145326-60-9

1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one

Cat. No.: B2714757
CAS No.: 145326-60-9
M. Wt: 202.22
InChI Key: PJZYCTROGSSATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one is an organic compound with the molecular formula C9H8F2OS and a molecular weight of 202.22 g/mol It is characterized by the presence of a difluoromethylthio group attached to a phenyl ring, which is further connected to an ethanone moiety

Preparation Methods

One common synthetic route includes the reaction of 4-bromoacetophenone with difluoromethylthiolate under specific conditions . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, solvents like DMF or dichloromethane, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one involves its interaction with molecular targets through its functional groups. The difluoromethylthio group can form hydrogen bonds and participate in hydrophobic interactions, while the ethanone group can act as an electrophile in various reactions. These interactions influence the compound’s reactivity and biological activity, affecting pathways such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one can be compared with other similar compounds, such as:

    1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-one: This compound has a trifluoromethylthio group instead of a difluoromethylthio group, which can affect its lipophilicity and reactivity.

    1-{4-[(Methylthio)phenyl}ethan-1-one: The absence of fluorine atoms in the methylthio group results in different chemical properties and biological activities.

    1-{4-[(Chloromethyl)sulfanyl]phenyl}ethan-1-one:

Properties

IUPAC Name

1-[4-(difluoromethylsulfanyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2OS/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZYCTROGSSATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.